N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride typically involves the reaction of N-methylglycine with 4-pyridinecarboxaldehyde in the presence of a reducing agent . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters, ensuring consistent product quality and yield . The final product is typically obtained as a solid and is packaged under controlled conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride can be compared with other similar compounds, such as:
N-Methylglycine: Lacks the pyridine ring, resulting in different chemical properties and applications.
4-Pyridinecarboxaldehyde: Contains the pyridine ring but lacks the glycine moiety, leading to different reactivity and uses.
N-Methyl-N-(2-pyridinylmethyl)glycine dihydrochloride: Similar structure but with the pyridine ring in a different position, affecting its chemical behavior and applications.
Properties
IUPAC Name |
2-[methyl(pyridin-4-ylmethyl)amino]acetic acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-11(7-9(12)13)6-8-2-4-10-5-3-8;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIHBBOIVUONIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)CC(=O)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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